![molecular formula C15H14BrF3N4OS B2612655 4-[4-(5-溴噻吩-2-羰基)哌嗪-1-基]-2-甲基-6-(三氟甲基)嘧啶 CAS No. 2097903-32-5](/img/structure/B2612655.png)
4-[4-(5-溴噻吩-2-羰基)哌嗪-1-基]-2-甲基-6-(三氟甲基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing the compound in phosphorus oxychloride .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds . These compounds have shown promising neuroprotective and anti-inflammatory properties .科学研究应用
抗增殖活性
Mallesha 等人(2012 年)的一项研究专注于合成与给定化合物相关的衍生物,并评估它们对人类癌细胞系的抗增殖作用。他们发现某些衍生物表现出良好的活性,表明其作为抗癌剂的潜力 (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012)。
抗组胺活性
Rahaman 等人(2009 年)通过将查耳酮与盐酸胍缩合合成了新型嘧啶,并对其进行了抗组胺活性评估。研究表明,与参考药物美吡拉明相比,其具有显着的活性,突出了潜在的治疗应用 (Rahaman, Rajendra Pasad, Kumar, & Kumar, 2009)。
抗炎和镇痛剂
Abu‐Hashem 等人(2020 年)开发了源自维斯纳吉酮和凯林酮的新型化合物,展示了显着的 COX-2 抑制、镇痛和抗炎活性。这些发现表明开发新治疗剂的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
抗菌活性
Bektaş 等人(2007 年)报道了新型 1,2,4-三唑衍生物的合成和抗菌评估,表明一些化合物对各种微生物具有良好或中等的活性。这项研究指出了在解决抗菌素耐药性方面潜在的应用 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。
(硫代)巴比妥酸衍生物的合成
Darvishzad 等人(2019 年)引入了一种基于哌嗪的双阳离子布朗斯台德酸性离子盐,用于合成嘧啶-2,4,6(1H,3H,5H)-三酮和吡喃并[2,3-d]嘧啶酮衍生物,证明了新型催化剂在有机合成中的效用 (Darvishzad, Daneshvar, Shirini, & Tajik, 2019)。
作用机制
Target of action
The compound “4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” could potentially interact with a variety of biological targets. For instance, compounds with a piperazine moiety have been known to interact with various receptors in the central nervous system .
Mode of action
The exact mode of action would depend on the specific target. For example, if the target is a receptor, the compound could act as an agonist (activating the receptor) or antagonist (blocking the receptor). The bromothiophene and pyrimidine moieties could also play a role in the binding to the target .
Biochemical pathways
Depending on the target, the compound could affect various biochemical pathways. For example, if the compound acts on neurotransmitter receptors, it could influence signal transduction pathways in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient factors. For instance, the bromine and trifluoromethyl groups could potentially affect the compound’s lipophilicity and thus its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as a receptor antagonist, it could inhibit the downstream signaling of that receptor, leading to changes in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment .
未来方向
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that the compound “4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
属性
IUPAC Name |
(5-bromothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYIHWIYLQDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。